Ethyl 4-amino-2-methylquinoline-6-carboxylate Ethyl 4-amino-2-methylquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 100795-25-3
VCID: VC20823963
InChI: InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15)
SMILES: CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

Ethyl 4-amino-2-methylquinoline-6-carboxylate

CAS No.: 100795-25-3

Cat. No.: VC20823963

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-2-methylquinoline-6-carboxylate - 100795-25-3

Specification

CAS No. 100795-25-3
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name ethyl 4-amino-2-methylquinoline-6-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15)
Standard InChI Key COTZCHZLPFDMPA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N

Introduction

Chemical Structure and Properties

Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS No.: 100795-25-3) is a heterocyclic aromatic compound belonging to the quinoline family. It possesses a molecular formula of C₁₃H₁₄N₂O₂ with a molecular weight of 230.26 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, forming the quinoline core. The distinctive characteristic of this molecule lies in its specific substitution pattern: an amino group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 6-position.

The structural configuration of Ethyl 4-amino-2-methylquinoline-6-carboxylate contributes significantly to its chemical reactivity and potential biological interactions. The presence of the amino group at the 4-position is particularly noteworthy as it can serve as a hydrogen bond donor, potentially enhancing interactions with biological targets. Meanwhile, the ethyl carboxylate group at the 6-position offers opportunities for further derivatization and modification, making this compound valuable for medicinal chemistry applications.

Physical and Chemical Characteristics

While specific physical data for Ethyl 4-amino-2-methylquinoline-6-carboxylate is limited in the available literature, its properties can be extrapolated based on structurally similar quinoline derivatives. The compound likely exists as a solid at standard temperature and pressure, with solubility characteristics typical of quinoline compounds - generally showing better solubility in organic solvents than in aqueous media.

Comparative Properties

The following table presents a comparison between Ethyl 4-amino-2-methylquinoline-6-carboxylate and structurally related compounds:

PropertyEthyl 4-amino-2-methylquinoline-6-carboxylateEthyl 4-amino-2-methylquinoline-3-carboxylate4-Amino-2-methylquinoline-6-carboxylic acid
CAS Number100795-25-3163455-37-699984-73-3
Molecular FormulaC₁₃H₁₄N₂O₂C₁₃H₁₄N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight230.26 g/mol230.26 g/mol202.21 g/mol
Structural DifferenceCarboxylate at 6-positionCarboxylate at 3-positionCarboxylic acid at 6-position

Structure-Activity Relationships

Understanding the relationship between the structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate and its biological activities is crucial for its potential application in drug discovery and development.

Key Structure-Activity Considerations

The specific arrangement of functional groups in Ethyl 4-amino-2-methylquinoline-6-carboxylate likely influences its biological activity profile in several ways:

Comparative Analysis with Related Compounds

Ethyl 4-amino-2-methylquinoline-6-carboxylate differs structurally from Ethyl 4-amino-2-methylquinoline-3-carboxylate primarily in the position of the carboxylate group (6-position versus 3-position). This positional difference likely results in distinct spatial arrangements of functional groups, potentially leading to different biological activity profiles despite their identical molecular formulas.

Similarly, when compared to Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, the presence of an amino group rather than a hydroxyl group at the 4-position represents a significant structural difference. This substitution alters the hydrogen-bonding capabilities and electronic properties of the molecule, potentially resulting in different pharmacological activities.

Research Applications

Ethyl 4-amino-2-methylquinoline-6-carboxylate holds significant potential in various research areas, particularly in medicinal chemistry and drug development.

Drug Development Scaffold

The quinoline core of Ethyl 4-amino-2-methylquinoline-6-carboxylate provides a versatile scaffold for medicinal chemistry applications. The compound's specific substitution pattern offers multiple opportunities for structural modification and optimization to enhance biological activities and pharmacokinetic properties. This flexibility makes it a valuable starting point for the development of novel therapeutic agents.

Structure-Based Drug Design

The unique structural features of Ethyl 4-amino-2-methylquinoline-6-carboxylate make it amenable to structure-based drug design approaches. Computational modeling and docking studies could help predict its interactions with potential biological targets, guiding the rational design of derivatives with enhanced activity and selectivity.

Chemical Biology Tools

Beyond therapeutic applications, compounds like Ethyl 4-amino-2-methylquinoline-6-carboxylate can serve as valuable chemical probes for studying biological systems. The distinctive substitution pattern could allow for specific interactions with biological targets, making it useful for investigating biochemical pathways and molecular mechanisms.

Future Research Directions

The current understanding of Ethyl 4-amino-2-methylquinoline-6-carboxylate presents several opportunities for future research endeavors.

Synthesis Optimization

Further research could focus on developing more efficient and sustainable synthetic routes for Ethyl 4-amino-2-methylquinoline-6-carboxylate. Optimization of reaction conditions, exploration of alternative catalysts, and application of green chemistry principles could enhance the accessibility of this compound for research purposes.

Comprehensive Biological Evaluation

A systematic evaluation of the biological activities of Ethyl 4-amino-2-methylquinoline-6-carboxylate across multiple assay systems would provide valuable insights into its pharmacological profile. Specific studies targeting antimicrobial, anti-inflammatory, and anticancer activities would help elucidate its therapeutic potential.

Structure Optimization

Building upon the basic structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate, future research could explore structural modifications to enhance specific biological activities. Systematic variation of substituents at different positions of the quinoline core could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

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